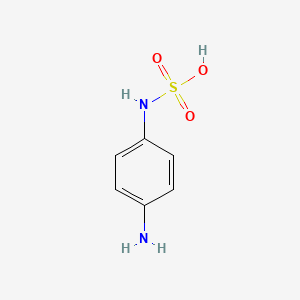
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxylic acid methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents. One method involves adding 3-chloro-2-hydrazinopyridine to a mixture of toluene and sodium methoxide, followed by the addition of a suitable esterifying agent. The reaction mixture is then heated to reflux, and the product is isolated by cooling and filtration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine and pyridine derivatives.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropyridin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl ester group.
3-Chloropyridine-2-carboxylic acid: Contains the chloropyridine moiety but lacks the piperidine ring.
Piperidine-4-carboxylic acid methyl ester: Contains the piperidine ring and ester group but lacks the chloropyridine moiety.
Uniqueness
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate is unique due to the combination of the chloropyridine and piperidine moieties, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H15ClN2O2 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
MYGPQCFLACBRGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate](/img/structure/B8663803.png)
![3-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8663808.png)



![Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8663836.png)

![Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B8663852.png)





